6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
“6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C24H21N3O . It is a derivative of indolo[2,3-b]quinoxaline, a class of compounds known for their wide range of biological properties .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step protocol starting from isatin or 5-fluoroisatin . The condensation of isatin with o-phenylenediamine in glacial acetic acid under microwave irradiation over a short duration of 3 – 6 minutes has been reported .Molecular Structure Analysis
The molecular structure of “6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” is characterized by a molecular formula of C24H21N3O and an average mass of 367.443 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” and its derivatives are primarily condensation reactions .Scientific Research Applications
Antitumor and Cytotoxic Activity
Indolo[2,3-b]quinoxalines have garnered attention due to their potential as antitumor agents. Compound 3a was synthesized by condensing isatin with o-phenylenediamine. In cytotoxicity studies, it demonstrated moderate activity against lung (A-549), cervical (HeLa), and prostate (DU-145) cancer cell lines. While some compounds exhibited lower cytotoxicity, five compounds showed promising effects against human reproductive organ cell lines .
DNA Duplex Stabilization
Indolo[2,3-b]quinoxalines are known to stabilize DNA duplexes. Compound 3a’s structural similarity to the natural alkaloid ellipticine, a recognized antitumor agent, underscores its potential in this regard .
Antimalarial Properties
Certain indolo[2,3-b]quinoxalines, including compound 3a, exhibit anti-malarial activity. This property makes them intriguing candidates for further exploration in the fight against malaria .
Antiviral Potential
Indolo[2,3-b]quinoxalines have been reported to possess antiviral properties. While specific data on compound 3a’s antiviral activity is limited, its structural features warrant investigation in this context .
Incorporating 1,2,3-Triazole Moieties
Combining indolo[2,3-b]quinoxaline with 1,2,3-triazole moieties could yield powerful pharmacophores. 1,2,3-Triazoles have diverse applications, including antimicrobial, cytostatic, and anti-inflammatory activities. Exploring hybrid molecules could lead to novel compounds with enhanced properties .
Chemical Structure and Molecular Weight
Compound 3a (C~24~H~21~N~3~O) has a molecular weight of 367.452 g/mol. It features a 6H-indolo[2,3-b]quinoxaline core with a 3-(2-methylphenoxy)propyl substituent.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indolo[2,3-b]quinoxaline derivatives, have shown a wide range of biological properties . They are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .
Mode of Action
Related compounds, such as 6h-indolo[2,3-b]quinoxalines, are reported to show dna duplex stabilization . This suggests that 6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline may interact with DNA in a similar manner.
Biochemical Pathways
Related compounds have been reported to exhibit anticancer and antimalarial activities , suggesting that they may affect pathways related to cell proliferation and parasite survival.
Result of Action
Related compounds have shown moderate cytotoxicity against human reproductive organ cell lines , suggesting that this compound may have similar effects.
Future Directions
Given the wide range of biological properties exhibited by indolo[2,3-b]quinoxaline derivatives , there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . This suggests potential future directions in the research and development of these compounds.
properties
IUPAC Name |
6-[3-(2-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-17-9-2-7-14-22(17)28-16-8-15-27-21-13-6-3-10-18(21)23-24(27)26-20-12-5-4-11-19(20)25-23/h2-7,9-14H,8,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMOFSVJAMBPEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(2-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline |
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